

Piperidine-Based Scaffolds in Medicinal Chemistry: A Comparative Guide

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Compound of Interest

Compound Name:	Methyl N-Boc-4-piperidinopropionate
Cat. No.:	B031724

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The piperidine scaffold is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[\[1\]](#)[\[2\]](#)[\[3\]](#) This six-membered nitrogen-containing heterocycle offers a unique combination of properties: it's metabolically stable, can modulate lipophilicity, and its flexible conformation allows it to adapt to the binding pockets of diverse biological targets.[\[2\]](#)[\[4\]](#) These characteristics have made piperidine and its derivatives essential building blocks in the development of therapeutics for a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[\[5\]](#)[\[6\]](#)

This guide provides a comparative overview of piperidine-based scaffolds across key therapeutic areas, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid researchers and drug development professionals.

Piperidine-Based Scaffolds in Oncology

Piperidine moieties are integral components of numerous anticancer drugs and clinical candidates.[\[7\]](#)[\[8\]](#) Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways and angiogenesis to the induction of apoptosis.[\[7\]](#)[\[9\]](#)[\[10\]](#) The structural versatility of the piperidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of anticancer agents.[\[10\]](#)

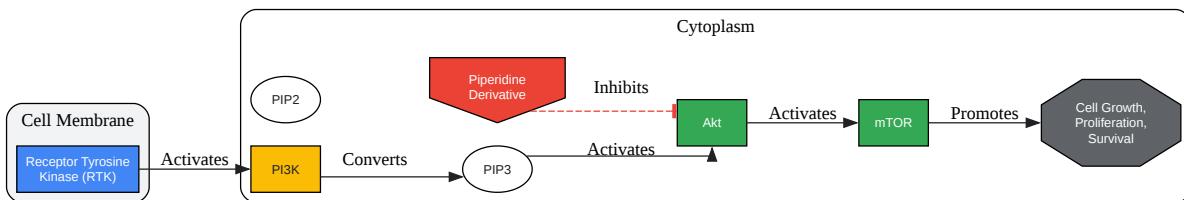
Quantitative Anticancer Activity Data

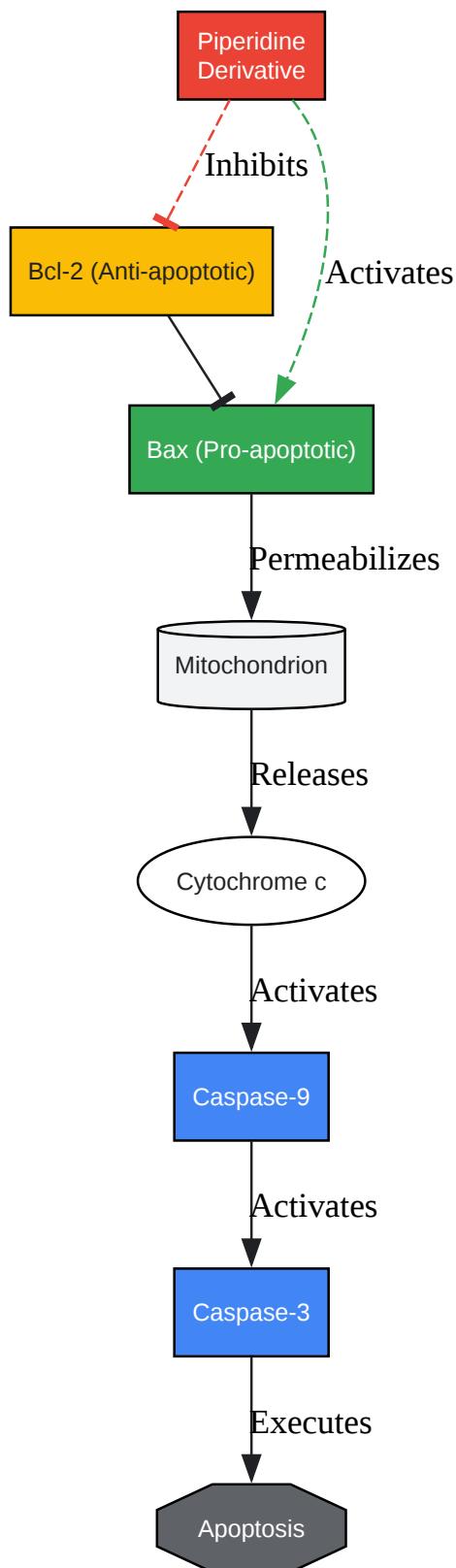
The following table summarizes the in vitro cytotoxic activity of several promising piperidine derivatives against various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values indicating their potency.[\[3\]](#)

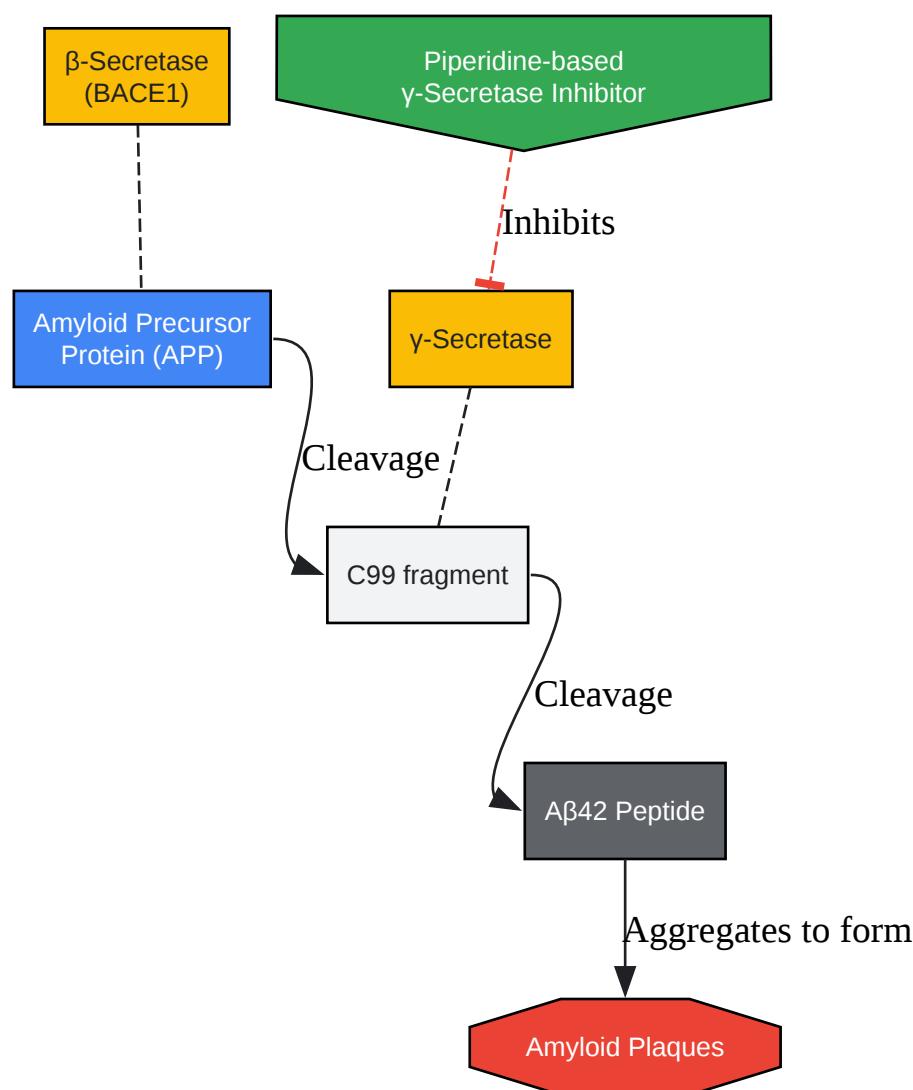
Derivative	Cancer Cell Line	Cell Type	IC50 / GI50 (μM)	Reference
DTPEP	MCF-7	Breast (ER+)	0.8 ± 0.04	[3]
MDA-MB-231	Breast (ER-)	1.2 ± 0.12	[3]	
Compound 17a	PC3	Prostate	0.81	[3] [11]
MGC803	Gastric	1.09	[3]	
MCF-7	Breast	1.30	[3]	
Compound 16	786-0	Kidney	0.4 (GI50, μg/mL)	[3]
HT29	Colon	4.1 (GI50, μg/mL)	[3]	

Signaling Pathways in Cancer

Piperidine derivatives often exert their anticancer effects by modulating critical cellular signaling pathways. The PI3K/Akt pathway, which is frequently hyperactivated in cancer, is a common target.[\[9\]](#)[\[11\]](#) Inhibition of this pathway can disrupt cell growth, proliferation, and survival.







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